molecular formula C9H9F4N B13597992 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine CAS No. 1098068-93-9

1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B13597992
CAS No.: 1098068-93-9
M. Wt: 207.17 g/mol
InChI Key: AJLHHPIUEHCVMQ-UHFFFAOYSA-N
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Description

1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, with an ethanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in a solvent like methanol or ethanol under mild conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)phenol
  • 2-[4-(Trifluoromethyl)phenyl]ethylamine
  • 4-(Trifluoromethyl)phenylacetonitrile

Comparison: 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1098068-93-9

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3

InChI Key

AJLHHPIUEHCVMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)C(F)(F)F)N

Origin of Product

United States

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